molecular formula C14H14FNO B8392291 4-(3,3-Dimethyl-4-oxo-cyclopentyl)-3-fluoro-benzonitrile

4-(3,3-Dimethyl-4-oxo-cyclopentyl)-3-fluoro-benzonitrile

Cat. No.: B8392291
M. Wt: 231.26 g/mol
InChI Key: CIYBIQYTWUVZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethyl-4-oxo-cyclopentyl)-3-fluoro-benzonitrile is a useful research compound. Its molecular formula is C14H14FNO and its molecular weight is 231.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

4-(3,3-dimethyl-4-oxocyclopentyl)-3-fluorobenzonitrile

InChI

InChI=1S/C14H14FNO/c1-14(2)7-10(6-13(14)17)11-4-3-9(8-16)5-12(11)15/h3-5,10H,6-7H2,1-2H3

InChI Key

CIYBIQYTWUVZKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC1=O)C2=C(C=C(C=C2)C#N)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (1.75 g, 4.11 mmol) is added to a solution of 4-(4-chloro-2-fluoro-phenyl)-2,2-dimethyl-cyclopentanone (33 g, 137.10 mmol), zinc cyanide (9.66 g, 82.26 mmol), and N-methylpyrrolidone (148.50 mL) at 125° C. and the mixture is stirred for 15 minutes. π-Allylpalladium(II) chloride dimer (0.76 g, 4.11 mmol) is added to the solution and the mixture is stirred for 30 minutes. Diatomaceous earth (15 g) is added and the mixture is cooled to rt. The mixture is filtered through diatomaceous earth and washed with MTBE (450 mL). Water (450 mL) is added and the mixture is extracted with MTBE (150 mL). The mixture is washed with brine, dried over MgSO4, filtered, and concentrated to dryness to give the title compound (34 g, 97%). 1H NMR (300.16 MHz, CDCl3) δ 7.47-7.33 (m, 3H), 3.76-3.63 (m, 1H), 2.83-2.76 (m, 1H), 2.43-2.33 (m, 1H), 2.25 (dd, J=6.3, 12.6 Hz, 1H), 1.91 (t, J=12.3 Hz, 1H), 1.168 (s, 3H), 1.147 (s, 3H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
148.5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
9.66 g
Type
catalyst
Reaction Step One
[Compound]
Name
π-Allylpalladium(II) chloride dimer
Quantity
0.76 g
Type
reactant
Reaction Step Two
Yield
97%

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